4-Iodopyridine-2-carboxylic acid hydroiodide
Overview
Description
4-Iodopyridine-2-carboxylic acid hydroiodide is a biochemical used for proteomics research . It has a molecular formula of C6H4INO2•HCl and a molecular weight of 376.92 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an iodine atom and a carboxylic acid group attached to it .Scientific Research Applications
Catalytic Applications
4-Iodopyridine-2-carboxylic acid hydroiodide serves as a key intermediate in homogeneous catalytic processes , especially in palladium-catalyzed aminocarbonylation reactions. These reactions are crucial for synthesizing N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which are compounds of potential biological importance. This process demonstrates the ability of 4-iodopyridine derivatives to undergo carbon monoxide insertions to yield synthetically valuable carboxamide derivatives in acceptable yields under elevated CO pressure (Takács, Jakab, Petz, & Kollár, 2007).
Material Science and Crystal Engineering
In the realm of material science and crystal engineering , 4-Iodopyridine derivatives are pivotal in the formation of molecular structures through hydrogen and halogen bonding. These compounds facilitate the construction of complex crystal architectures, demonstrating the utility of iodopyridine in molecular tapes and crystal design. The manipulation of these bonds allows for the precise arrangement of molecular components, essential for the development of advanced materials with desired properties (Saha, Nangia, & Jaskólski, 2005).
Photovoltaic Applications
This compound and its derivatives have found applications in photovoltaic research , particularly in the synthesis of charge-transfer sensitizers for solar cell applications. These compounds are integral in developing new materials for enhancing solar cell efficiency through improved light absorption and charge transport mechanisms. Research in this area aims to create more efficient and cost-effective solar energy solutions, with 4-iodopyridine derivatives playing a key role in the synthesis of novel sensitizers that exhibit high molar extinction coefficients and are capable of facilitating enhanced solar energy conversion (Nazeeruddin et al., 2006).
Environmental Sensing and Detection
Additionally, this compound derivatives contribute to environmental sensing and detection , particularly in designing luminescent materials capable of detecting specific metal ions and organic compounds. These materials offer high selectivity and sensitivity, essential for environmental monitoring and the development of new diagnostic tools. This application underscores the versatility of 4-iodopyridine derivatives in creating functional materials for a broad range of technological applications (Yuan et al., 2017).
properties
IUPAC Name |
4-iodopyridine-2-carboxylic acid;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2.HI/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQAFQCXISTQJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C(=O)O.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670619 | |
Record name | 4-Iodopyridine-2-carboxylic acid--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959771-81-4 | |
Record name | 4-Iodopyridine-2-carboxylic acid--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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